C3 Benzenesulfonyl vs. C3 Carboxylate: A Critical Pharmacophoric Distinction from HIV Integrase Inhibitors
The benzenesulfonyl group at the 3-position of CAS 866725-36-2 (C25H22N2O6S, MW 478.52) represents a key structural departure from the 3-carboxylate motif found in the HIV integrase strand transfer inhibitor (INSTI) elvitegravir . While elvitegravir and its 4-oxoquinoline congeners rely on the 3-carboxylate to chelate Mg2+ ions in the integrase active site, the benzenesulfonyl group of CAS 866725-36-2 is non-chelating and bulkier, leading to a complete loss of INSTI activity as demonstrated for analogous 4-oxoquinolines lacking the 3-carboxylate [1]. This structural difference redirects the compound towards alternative targets, as confirmed by the observation that 4-oxoquinoline derivatives without the 3-carboxylate retain potent antiviral activity (EC50 < 0.1 μM) through a distinct, post-integration mechanism [1].
| Evidence Dimension | HIV-1 antiviral activity and mechanism of action |
|---|---|
| Target Compound Data | No direct data; structural analysis confirms absence of 3-carboxylate; predicted to lack INSTI activity |
| Comparator Or Baseline | Elvitegravir (3-carboxylate-4-oxoquinolone): INSTI IC50 ~ 0.7 nM; 4-Oxoquinolines without 3-carboxylate: EC50 < 0.1 μM against HIV-1, no INSTI activity [1] |
| Quantified Difference | Functional class shift: from integrase inhibition (carboxylate) to post-integration antiviral mechanism (non-carboxylate) [1] |
| Conditions | Cell-based anti-HIV-1 assays and integrase enzyme assays (Antiviral Research, 2019) |
Why This Matters
This mechanistic divergence means CAS 866725-36-2 cannot be evaluated using INSTI-specific assays; selecting it over a generic 3-carboxylate 4-oxoquinoline is essential for probing non-INSTI antiviral mechanisms.
- [1] Discovery of 4-oxoquinolines, a new chemical class of anti-HIV-1 compounds. Antiviral Research, 2019, 162, 101-109. View Source
